molecular formula C13H12BrNO B6299447 3-(Benzyloxy)-6-bromo-2-methylpyridine CAS No. 2121515-33-9

3-(Benzyloxy)-6-bromo-2-methylpyridine

Cat. No.: B6299447
CAS No.: 2121515-33-9
M. Wt: 278.14 g/mol
InChI Key: APAPCJCKFATOCO-UHFFFAOYSA-N
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Description

Contextualization of Pyridine (B92270) Derivatives in Contemporary Organic Synthesis Research

Functionalized pyridine scaffolds are of paramount importance in chemical science due to their widespread presence in a vast array of biologically active compounds and functional materials. acs.orgnih.gov The pyridine ring, an isostere of benzene (B151609), can engage in various non-covalent interactions, including hydrogen bonding and pi-stacking, which are crucial for molecular recognition and biological activity. nih.gov The nitrogen atom within the pyridine ring not only influences the electronic properties of the scaffold but also provides a handle for further chemical modification. nih.gov This versatility has led to the incorporation of pyridine moieties into numerous FDA-approved drugs, highlighting their therapeutic relevance. acs.org The ability to introduce a wide range of substituents onto the pyridine core allows chemists to systematically explore chemical space and optimize the desired properties of a molecule, be it for medicinal, agricultural, or materials science applications. acs.orgtandfonline.com

Within the broader class of functionalized pyridines, benzyloxypyridines and bromopyridines stand out as particularly useful synthetic intermediates. The benzyloxy group serves as a protecting group for the hydroxyl functionality on the pyridine ring, which can be readily cleaved under various conditions to reveal the more reactive hydroxyl group. This protective strategy is crucial in multi-step syntheses where the hydroxyl group might interfere with subsequent reactions.

Bromopyridines, on the other hand, are highly valued for their ability to participate in a wide range of cross-coupling reactions. The bromine atom can be readily substituted with various other functional groups, including carbon, nitrogen, and oxygen-based nucleophiles, through transition metal-catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. mdpi.com This reactivity makes bromopyridines key precursors for the synthesis of complex biaryl and other substituted pyridine derivatives. mdpi.com

The Unique Position of 3-(Benzyloxy)-6-bromo-2-methylpyridine as a Multifunctional Intermediate

The compound this compound holds a unique position in the landscape of synthetic intermediates by combining the advantageous features of both benzyloxypyridines and bromopyridines within a single, strategically substituted molecule.

The structure of this compound offers multiple points for chemical modification, making it a highly versatile building block. The key reactive "handles" include:

The Bromo Group at the 6-position: This is the most prominent site for transformations, primarily through transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of aryl, alkyl, and other functional groups.

The Benzyloxy Group at the 3-position: This group serves as a masked hydroxyl group. Its deprotection uncovers a nucleophilic site that can be further functionalized.

The Methyl Group at the 2-position: While less reactive than the bromo group, the methyl group can potentially undergo functionalization, for instance, through radical reactions or by deprotonation to form an anion for subsequent reactions.

The Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom can be protonated or alkylated, and it also directs metallation to adjacent positions.

These features allow for a stepwise and controlled functionalization of the pyridine ring, enabling the synthesis of a diverse range of complex target molecules.

Scope and Research Imperatives for this compound Studies

The research landscape surrounding this compound is primarily focused on its application as a key intermediate in the synthesis of complex organic molecules. The primary research imperatives include:

Development of Novel Synthetic Methodologies: Exploring new and more efficient ways to utilize the reactive handles of the molecule, including the development of novel cross-coupling protocols and selective functionalization of the methyl group.

Synthesis of Biologically Active Compounds: Utilizing this compound as a starting material for the synthesis of novel compounds with potential therapeutic applications, such as kinase inhibitors or other targeted therapies. mdpi.com

Materials Science Applications: Investigating the incorporation of this functionalized pyridine scaffold into new materials, such as organic light-emitting diodes (OLEDs) or other functional polymers, where the electronic properties of the pyridine ring can be exploited.

The continued exploration of the synthetic potential of this compound is expected to yield new and valuable molecules with a wide range of applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-2-methyl-3-phenylmethoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO/c1-10-12(7-8-13(14)15-10)16-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APAPCJCKFATOCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)Br)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodologies for the Chemical Synthesis of 3 Benzyloxy 6 Bromo 2 Methylpyridine

Retrosynthetic Analysis and Key Disconnections for Pyridine (B92270) Core Construction

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, readily available starting materials. nih.gov For 3-(benzyloxy)-6-bromo-2-methylpyridine, this analysis reveals key disconnections and highlights the strategic challenges associated with its synthesis.

The most logical disconnections involve the carbon-heteroatom bonds, specifically the C-O ether linkage and the C-Br bond. This leads back to a simpler, substituted pyridine core.

Figure 1: Retrosynthetic Analysis of this compound

This analysis identifies 2-methylpyridin-3-ol as a key starting material, from which the target molecule can be accessed via sequential bromination and etherification.

While functionalizing an existing pyridine ring is often more direct, constructing the substituted pyridine core from acyclic precursors offers high modularity. Most syntheses of pyridine rings are based on condensation reactions of carbonyl compounds or cycloaddition reactions. wikipedia.org

Condensation Reactions: The Hantzsch pyridine synthesis, a classic method, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) to form a dihydropyridine, which is then oxidized to the pyridine. acs.org Modifications of this approach can be used to create unsymmetrical pyridines. Another strategy involves the condensation of 1,5-dicarbonyl compounds with ammonia or hydroxylamine. nih.gov

Cycloaddition Reactions: The Diels-Alder reaction, specifically a [4+2] cycloaddition between a 1-azadiene and an alkyne, followed by oxidation, is a powerful method for forming the pyridine ring. nih.gov

Cascade Reactions: Modern methods employ cascade reactions to build the pyridine ring with significant molecular complexity in a single step. One such method involves a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, which generates a 3-azatriene intermediate that undergoes electrocyclization and subsequent air oxidation to afford highly substituted pyridines. wikipedia.org This approach offers good functional group tolerance and control over the substitution pattern. wikipedia.org

These methods could theoretically be adapted to synthesize the 2-methyl, 3-hydroxy, 6-substituted pyridine core, but would likely require multi-step preparations of the acyclic precursors, making the functionalization of a pre-existing pyridine ring a more common and practical approach.

The retrosynthetic analysis highlights that the primary challenge lies in the regioselective introduction of the bromo and benzyloxy groups onto the 2-methylpyridine (B31789) core.

Introduction of the Bromo Substituent: The electronic nature of the pyridine ring, being electron-deficient, makes it resistant to electrophilic aromatic substitution compared to benzene (B151609). nih.gov However, the presence of the activating hydroxyl group in the precursor, 2-methyl-3-pyridinol, directs electrophiles to the ortho and para positions (C4 and C6). The methyl group at C2 also provides some activation. The interplay between these directing groups is crucial for achieving regioselectivity. Bromination is expected to preferentially occur at the C6 position due to the strong activating and para-directing effect of the C3-hydroxyl group.

Introduction of the Benzyloxy Substituent: The benzyloxy group is typically introduced via an etherification reaction. The most common method is the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. wikipedia.orgmasterorganicchemistry.com In this case, the hydroxyl group of 6-bromo-2-methylpyridin-3-ol (B51049) would be deprotonated with a suitable base to form the corresponding pyridinolate anion, which then acts as a nucleophile, attacking benzyl (B1604629) bromide or a similar benzylating agent in an SN2 reaction. wikipedia.orgmasterorganicchemistry.com

Conventional Synthetic Routes and Optimization Studies

Conventional routes to this compound capitalize on the availability of substituted pyridine precursors, most notably 2-methylpyridin-3-ol. This approach involves a two-step sequence: regioselective bromination followed by O-benzylation.

The most practical synthesis begins with the commercially available compound 2-methylpyridin-3-ol. nih.govuni.luresearchgate.net The synthesis proceeds through the key intermediate 6-bromo-2-methylpyridin-3-ol. nih.govnih.gov

Scheme 1: Synthesis of this compound from 2-Methylpyridin-3-ol

Common brominating agents include N-Bromosuccinimide (NBS), which is often used for regioselective bromination of activated aromatic and heterocyclic systems. nih.gov The choice of solvent and temperature can significantly influence the outcome of the reaction. The use of a non-polar solvent can favor the desired regioselectivity.

Reagent Solvent Temperature Yield of 6-bromo isomer Reference
N-Bromosuccinimide (NBS) Acetonitrile Room Temperature Moderate to Good nih.gov
Bromine (Br₂) Acetic Acid 0 °C to RT Moderate researchgate.net
Tetrabutylammonium tribromide (TBATB) MeCN 80 °C Good

This table presents typical conditions for bromination reactions on related substrates, which can be optimized for the specific synthesis of 6-bromo-2-methylpyridin-3-ol.

The formation of the C6-bromo isomer is generally favored due to the powerful para-directing effect of the hydroxyl group. Careful control of reaction conditions, such as slow addition of the brominating agent at low temperatures, can help minimize the formation of di-brominated or other isomeric byproducts.

The final step in the synthesis is the conversion of the hydroxyl group of 6-bromo-2-methylpyridin-3-ol to a benzyloxy ether. The Williamson ether synthesis is the most widely employed method for this transformation. wikipedia.orgmasterorganicchemistry.com This reaction involves the deprotonation of the hydroxyl group to form an alkoxide (or in this case, a pyridinolate), which then undergoes nucleophilic substitution with a benzyl halide. wikipedia.org

The reaction typically involves a strong base to deprotonate the phenolic hydroxyl group. Common bases include sodium hydride (NaH), potassium hydride (KH), or potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. The choice of base and solvent is critical to ensure complete deprotonation without promoting side reactions. Following deprotonation, the benzylating agent, typically benzyl bromide or benzyl chloride, is added.

Base Benzylating Agent Solvent Temperature Yield Reference
Sodium Hydride (NaH) Benzyl Bromide DMF 0 °C to RT Good to Excellent masterorganicchemistry.com
Potassium Carbonate (K₂CO₃) Benzyl Chloride Acetonitrile Reflux Good
Sodium Ethoxide Benzyl Chloride Ethanol (B145695) Reflux Moderate to Good

This table outlines common conditions for Williamson ether synthesis on related hydroxy-heterocycles, which can be adapted for the synthesis of this compound.

The reaction is generally efficient, providing the target compound in good yields. Purification is typically achieved through column chromatography to remove any unreacted starting material or byproducts.

Step-by-Step Synthesis from Commercially Available Pyridine Precursors

Functionalization of the Methyl Group (if applicable in initial synthesis)

In the context of the initial synthesis of the this compound core, direct functionalization of a methyl group on a pyridine precursor is not the most common primary strategy. Synthetic routes typically commence with precursors that already contain the methyl group, such as 2-methylpyridine (2-picoline) or its derivatives. chemicalbook.com The core pyridine ring is often constructed first, followed by the introduction of the bromo and benzyloxy substituents.

However, subsequent functionalization of the methyl group after the main scaffold is assembled is a viable strategy for creating derivatives. For instance, the methyl group of a related compound, 6-bromo-2-methylpyridine, can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). google.com This process transforms the methyl group into a new functional handle, allowing for further chemical modifications, such as esterification. google.com This highlights that while the methyl group is typically incorporated from the start, its reactivity can be harnessed for diversification at a later stage.

Purification and Isolation Methodologies for High Purity

Achieving high purity of the final compound is critical, particularly for applications in pharmaceutical synthesis. Standard laboratory and industrial purification techniques are employed to isolate this compound from reaction mixtures and byproducts. The choice of method depends on the physical properties of the compound and the nature of the impurities.

Commonly used methodologies include:

Silica Gel Column Chromatography: This is a widely used technique for separating organic compounds. For pyridine derivatives, a mixture of non-polar and polar solvents is typically used as the eluent. For example, a mixture of hexane (B92381) and diethyl ether or hexane and ethyl acetate (B1210297) has been successfully used to purify related bromo-methyl-pyridines. chemicalbook.comchemicalbook.com

Recrystallization: This technique is effective for purifying solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture, and upon cooling, the desired compound crystallizes out, leaving impurities behind in the solution. Anhydrous methanol (B129727) or a mixture of ethyl acetate and petroleum ether are examples of solvent systems used for recrystallizing related heterocyclic compounds. google.comgoogle.com

Extraction: Liquid-liquid extraction is used during the work-up phase to separate the product from inorganic salts and other water-soluble impurities. This often involves acid-base extraction to move the basic pyridine compound between aqueous and organic layers. chemicalbook.com

Table 1: Comparison of Purification Methodologies

Method Principle Typical Solvents/Reagents Application Stage
Silica Gel Chromatography Differential adsorption of components onto a stationary phase (silica). Hexane/Ethyl Acetate, Hexane/Diethyl Ether. chemicalbook.comchemicalbook.com Final Purification
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures. Methanol, Ethyl Acetate/Petroleum Ether. google.comgoogle.com Final Purification (for solids)
Acid-Base Extraction Partitioning between immiscible aqueous and organic phases based on the compound's pKa. Diethyl Ether, HCl, NaOH solution. chemicalbook.com Work-up

Advanced and Sustainable Synthetic Strategies for Efficient Production

Modern synthetic chemistry emphasizes the development of efficient, scalable, and environmentally benign processes.

Catalytic Approaches to Benzyloxy-Pyridine Formation

The formation of the benzyloxy ether linkage on the pyridine ring is a key transformation. Catalytic methods are highly favored over classical approaches (like Williamson ether synthesis with stoichiometric strong bases) due to their mild conditions, high efficiency, and functional group tolerance.

Copper-Catalyzed Cross-Coupling: Copper-catalyzed reactions are versatile for forming C–O bonds. A selective copper-catalyzed C–N bond-forming reaction between 2,6-dibromopyridine (B144722) and various amines has been demonstrated, showcasing copper's utility in selectively functionalizing halopyridines. researchgate.net A similar principle can be applied to C-O bond formation. Liebeskind and co-workers developed a mild, copper-catalyzed cross-coupling of boronic acids with oximes to form substituted pyridines, demonstrating the power of copper catalysis in pyridine synthesis under neutral conditions. nih.govorganic-chemistry.org

Palladium-Catalyzed Cross-Coupling: Palladium catalysis, particularly the Suzuki cross-coupling reaction, is a powerful tool for creating C-C bonds with arylboronic acids. mdpi.com While typically used for C-C bonds, palladium catalysts are also employed in Buchwald-Hartwig amination and related C-O coupling reactions, which could be adapted for attaching the benzyloxy group.

Organocatalysis: The use of small organic molecules as catalysts offers a metal-free alternative. For example, 1,4-diazabicyclo[2.2.2]octane (DABCO) has been used as an inexpensive and basic catalyst for the synthesis of derivatives containing a benzyloxy moiety under solvent-free conditions. acs.org

Table 2: Overview of Catalytic Systems

Catalyst Type Example Reaction Type Key Advantages
Copper-Based Cu(I) or Cu(II) salts C-O/C-N Cross-Coupling Good functional group tolerance, mild conditions. researchgate.netnih.gov
Palladium-Based Pd(PPh₃)₄ Suzuki/Buchwald-Hartwig Coupling High efficiency, well-established for complex molecules. mdpi.com
Organocatalyst DABCO Condensation/Substitution Metal-free, inexpensive, environmentally friendly. acs.org

Green Chemistry Principles Applied to Synthesis (e.g., solvent selection, atom economy)

Applying green chemistry principles to the synthesis of this compound can significantly reduce its environmental impact. researchgate.net

Solvent Selection: Traditional organic syntheses often use volatile and hazardous solvents. Green chemistry encourages the use of safer alternatives like water, ethanol, or supercritical fluids, or even performing reactions under solvent-free conditions. rsc.orgnih.gov For pyridine derivatives, reactions in ethanol or solvent-free microwave-assisted syntheses have been shown to be effective, offering benefits like reduced reaction times and higher yields. nih.gov

Atom Economy: This principle, central to green chemistry, aims to maximize the incorporation of material from the starting materials into the final product. rsc.org Modern catalytic reactions, such as cross-coupling and C-H functionalization, often have higher atom economy compared to classical condensation reactions that produce stoichiometric byproducts (e.g., water or salts). rsc.org For example, a solvent- and halide-free synthesis of pyridine-2-yl substituted ureas from pyridine N-oxides demonstrates a highly atom-economical approach. rsc.org

Catalysis: As discussed previously, using catalytic amounts of a substance instead of stoichiometric reagents minimizes waste and often allows for milder reaction conditions, reducing energy consumption. biosynce.comnih.gov

Flow Chemistry and Continuous Manufacturing Techniques for Scalability

For large-scale production, transitioning from batch to continuous flow manufacturing offers numerous advantages, including enhanced safety, better process control, improved consistency, and potential for higher throughput. While specific literature on the flow synthesis of this compound is not prominent, the principles are broadly applicable.

The industrial production of simple pyridines often involves gas-phase continuous processes over a catalyst at high temperatures. youtube.com For more complex, multi-step syntheses of substituted pyridines, microreactor technology can be employed. Flow reactors allow for precise control over temperature, pressure, and reaction time, which is particularly beneficial for exothermic or hazardous reactions. The high surface-area-to-volume ratio in microreactors improves heat transfer, preventing thermal runaways. This technology could be applied to the bromination, etherification, and purification steps in the synthesis of the target compound, enabling a safer and more efficient scalable production line.

Comprehensive Analysis of the Reactivity and Transformation Pathways of 3 Benzyloxy 6 Bromo 2 Methylpyridine

Reactivity of the Bromo-Substituent in Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 6-position of the pyridine (B92270) ring in 3-(benzyloxy)-6-bromo-2-methylpyridine serves as a versatile handle for introducing a wide array of substituents through palladium-catalyzed cross-coupling reactions. The general mechanism for these reactions involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to afford the coupled product and regenerate the palladium(0) catalyst. youtube.com The specific organometallic partner dictates the type of coupling reaction and the nature of the newly formed carbon-carbon bond.

The formation of new carbon-carbon bonds is a cornerstone of modern organic synthesis, enabling the assembly of complex molecular scaffolds from simpler precursors. For this compound, the bromo-substituent is an excellent electrophilic partner for a variety of palladium-catalyzed C-C bond-forming reactions.

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, owing to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives. core.ac.uknih.gov In the context of this compound, this reaction allows for the introduction of various aryl, heteroaryl, and vinyl groups at the 6-position of the pyridine ring. The reaction is typically catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precatalyst, in the presence of a base. beilstein-journals.orgorganic-chemistry.org The choice of catalyst, ligand, base, and solvent can significantly influence the reaction's efficiency and yield. nih.govclaremont.edunih.gov Studies on similar substituted bromopyridines have demonstrated that electron-donating or -withdrawing groups on the boronic acid partner are generally well-tolerated. beilstein-journals.orgbeilstein-journals.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Substituted Bromopyridines

EntryArylboronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Ref.
1Phenylboronic acidPd(OAc)₂ (5)JohnPhos (10)K₂CO₃DMF140High nih.gov
24-Methylphenylboronic acidPd(PPh₃)₄ (3)-K₃PO₄1,4-Dioxane/H₂O9092 beilstein-journals.org
34-Methoxyphenylboronic acidPdCl₂(dppf)·CH₂Cl₂ (2)-Cs₂CO₃THF/H₂O77Good nih.gov
42-Thiopheneboronic acid pinacol (B44631) esterPd(dppf)Cl₂ (10)-Na₃PO₄Dioxane/H₂O10074 claremont.edu
53-Pyridylboronic acidPd(dppf)Cl₂ (10)-Na₃PO₄Dioxane100Modest nih.gov

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. orgsyn.org This reaction is known for its high reactivity and functional group tolerance, making it a valuable tool for C-C bond formation. units.it For this compound, coupling with various organozinc reagents (alkyl, aryl, vinyl) can be achieved. The organozinc reagents are typically prepared in situ from the corresponding organolithium or Grignard reagents by transmetalation with a zinc salt, such as ZnCl₂. The reaction generally proceeds under mild conditions and offers a powerful alternative to other cross-coupling methods, particularly when dealing with sensitive functional groups.

Table 2: Illustrative Conditions for Negishi Coupling of Aryl Bromides

EntryOrganozinc ReagentCatalyst (mol%)LigandSolventTemp (°C)Yield (%)Ref.
1Phenylzinc chloridePd(PPh₃)₄ (5)-THF6685 units.it
2Ethylzinc bromideNiCl₂(dppe) (1-5)-THF2596 orgsyn.org
3Vinylzinc chloridePd(dba)₂ (2)P(o-tol)₃ (8)THF5097 orgsyn.org
4(4-Fluorophenyl)zinc chloridePd(OAc)₂ (2)SPhos (4)THF2595 units.it
5Propylzinc bromideNiCl₂glyme (7)(R)-(i-Pr)-Pybox (9)DMI/THF23Good orgsyn.org

The Stille coupling reaction pairs an organic halide with an organostannane (organotin) reagent in the presence of a palladium catalyst. wikipedia.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, although their toxicity is a significant drawback. This method is highly versatile and can be used to couple this compound with a wide range of organotin reagents, including those bearing alkyl, vinyl, aryl, and alkynyl groups. The reaction often proceeds under neutral or mild conditions and is tolerant of a broad spectrum of functional groups. nih.gov The reactivity of the organotin reagent can be enhanced by the addition of additives like copper(I) salts or fluoride (B91410) ions. nih.gov

Table 3: General Conditions for Stille Coupling of Aryl Bromides

EntryOrganotin ReagentCatalyst (mol%)LigandAdditiveSolventTemp (°C)Yield (%)Ref.
1VinyltributyltinPd(PPh₃)₄ (2)--THF5092 wikipedia.org
2PhenyltributyltinPdCl₂(PPh₃)₂ (2)--Toluene10085 nih.gov
3(4-Methoxyphenyl)tributyltinPd(OAc)₂ (2)XPhos (4)CsF1,4-Dioxane8092 nih.gov
4(2-Thienyl)tributyltinPd(OAc)₂ (2)XPhos (4)CsF1,4-Dioxane8094 nih.gov
5EthynyltributyltinPd(PPh₃)₄ (5)--DMF6089 wikipedia.org

The Kumada coupling is one of the earliest developed cross-coupling reactions, utilizing a Grignard reagent (organomagnesium halide) as the nucleophilic partner. organic-chemistry.orgwikipedia.org This reaction is typically catalyzed by nickel or palladium complexes. The high reactivity of Grignard reagents makes the Kumada coupling a very efficient method for C-C bond formation with this compound. However, this high reactivity also limits the functional group tolerance of the reaction, as Grignard reagents are incompatible with acidic protons and many carbonyl groups. wikipedia.org Despite this limitation, the Kumada coupling remains a valuable synthetic tool, particularly for the synthesis of non-functionalized biaryls and alkyl-aryl compounds. nih.govrhhz.netnih.gov

Table 4: Exemplary Conditions for Kumada Coupling of Aryl Bromides

EntryGrignard ReagentCatalyst (mol%)LigandSolventTemp (°C)Yield (%)Ref.
1Phenylmagnesium bromideNiCl₂(dppp) (1)-Et₂O/Benzene (B151609)Reflux97 wikipedia.org
2Methylmagnesium bromidePd(OAc)₂ (0.03)BPhosTHF2092 nih.gov
3Isopropylmagnesium chlorideNiCl₂(PCy₃)₂ (5)-THF2585 organic-chemistry.org
4tert-Butylmagnesium chlorideNiCl₂·(H₂O)₁.₅ (2.5)-THF-1070 rhhz.net
5Vinylmagnesium bromidePdCl₂(dppf) (3)-THF0-2098 wikipedia.org

The Sonogashira coupling provides a direct and efficient route for the alkynylation of aryl halides, forming a C(sp²)-C(sp) bond. organic-chemistry.org The reaction involves the coupling of a terminal alkyne with an aryl halide, such as this compound, and is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. scirp.orgresearchgate.net This methodology is highly valued for its reliability and the wide availability of terminal alkynes. The resulting alkynylated pyridines are versatile intermediates that can undergo further transformations. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. chemrxiv.orgsoton.ac.ukgelest.com

Table 5: Representative Conditions for Sonogashira Coupling of Substituted Bromopyridines

EntryTerminal AlkynePd Catalyst (mol%)Cu(I) Salt (mol%)BaseSolventTemp (°C)Yield (%)Ref.
1PhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF10098 scirp.org
21-HeptynePd(PPh₃)₄ (15)CuI (30)Et₃NTHF2593 soton.ac.uk
3TrimethylsilylacetylenePdCl₂(PPh₃)₂ (5)CuI (10)Et₃NToluene7085 chemrxiv.org
44-EthynyltoluenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF10094 scirp.org
5Propargyl alcoholPdCl₂(PPh₃)₂ (2)CuI (4)DIPATHF5091 organic-chemistry.org

C-Heteroatom Bond Formation via Cross-Coupling

The carbon-bromine bond at the C6 position is a prime site for transition-metal-catalyzed cross-coupling reactions, which are fundamental for constructing carbon-heteroatom bonds.

The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for the formation of aryl-nitrogen bonds. For this compound, this reaction facilitates the coupling of the pyridine C6 position with a variety of primary and secondary amines. The reaction typically employs a palladium catalyst, such as Pd₂(dba)₃ or Pd(OAc)₂, in combination with a suitable phosphine (B1218219) ligand (e.g., BINAP, Xantphos) and a base (e.g., NaOt-Bu, Cs₂CO₃). The choice of ligand and reaction conditions is crucial for achieving high yields and can be tailored to the specific amine coupling partner. While direct literature on the Buchwald-Hartwig amination of this specific substrate is scarce, the reactivity is well-established for a wide array of bromo-pyridines, indicating its applicability.

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Bromo-pyridines

Catalyst Ligand Base Solvent Temperature (°C)
Pd₂(dba)₃ BINAP NaOt-Bu Toluene 80-110
Pd(OAc)₂ Xantphos Cs₂CO₃ Dioxane 100-120
PdCl₂(dppf) dppf K₃PO₄ Toluene/Water 90-110

This table presents typical conditions for the Buchwald-Hartwig amination of various bromo-pyridines and is representative of the conditions expected to be effective for this compound.

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of carbon-heteroatom bonds, particularly C-N, C-O, and C-S bonds. researchgate.netchemscene.com For this compound, Ullmann-type couplings can be employed to introduce amine, alkoxide, or thiolate nucleophiles at the C6 position. Traditional Ullmann reactions often require harsh conditions, including high temperatures (typically >150 °C) and stoichiometric amounts of copper powder or copper salts (e.g., CuI, Cu₂O). chemscene.com Modern modifications, however, utilize catalytic amounts of copper in the presence of ligands such as 1,10-phenanthroline (B135089) or various amino acids, allowing for milder reaction conditions and broader substrate scope. This makes it a viable, often lower-cost alternative to palladium-catalyzed methods for certain transformations.

Transformations Involving the Benzyloxy Group

The benzyloxy group serves a dual role: it can be a stable protecting group for the C3-hydroxyl functionality or it can influence the regioselectivity of further ring functionalization.

Deprotection Strategies (e.g., Hydrogenolysis, Lewis Acid-Mediated Cleavage)

The cleavage of the benzyl (B1604629) ether to unveil the 3-hydroxy-2-methyl-6-bromopyridine is a common and crucial transformation. Several methods are available for this deprotection.

Hydrogenolysis: This is one of the most common methods for benzyl ether cleavage. The reaction involves treating the substrate with hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). The reaction is usually performed in a solvent such as ethanol (B145695), methanol (B129727), or ethyl acetate (B1210297) at room temperature and atmospheric or slightly elevated pressure. This method is generally clean and high-yielding.

Lewis Acid-Mediated Cleavage: Strong Lewis acids can effectively cleave benzyl ethers. Boron tribromide (BBr₃) is a particularly effective reagent for this purpose and can be used at low temperatures (e.g., -78 °C to room temperature) in a chlorinated solvent like dichloromethane (B109758) (CH₂Cl₂). researchgate.net Other Lewis acids such as trimethylsilyl (B98337) iodide (TMSI) can also be employed. These methods are useful when the molecule contains other functional groups that are sensitive to catalytic hydrogenation.

Table 2: Common Deprotection Strategies for Benzyl Ethers

Method Reagent(s) Solvent Temperature Notes
Hydrogenolysis H₂, 10% Pd/C Ethanol or Ethyl Acetate Room Temperature Clean, high-yielding; may reduce other functional groups.
Lewis Acid Cleavage BBr₃ Dichloromethane -78 °C to RT Effective and fast; useful for complex molecules. researchgate.net
Transfer Hydrogenolysis Ammonium formate, Pd/C Methanol Reflux Avoids use of H₂ gas; generally safe and effective.

Ortho-Metalation and Directed Lithiation Studies Adjacent to the Benzyloxy Group

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. It utilizes a directing metalation group (DMG) to coordinate an organolithium base, facilitating deprotonation at an adjacent ortho position. baranlab.org For this compound, the benzyloxy group can function as a DMG, although it is considered to be of moderate strength compared to groups like amides or carbamates. harvard.edu

The lithiation would be expected to occur at the C4 position, which is ortho to the benzyloxy directing group. This reaction is typically carried out at low temperatures (-78 °C) using a strong base such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (sec-BuLi) in an ethereal solvent like tetrahydrofuran (B95107) (THF), often with an additive such as TMEDA to enhance the basicity of the organolithium reagent. baranlab.orgharvard.edu The resulting C4-lithiated intermediate can then be quenched with a variety of electrophiles (e.g., CO₂, aldehydes, alkyl halides, silyl (B83357) chlorides) to install a new substituent at this position with high regioselectivity.

An alternative pathway is metalation at the benzylic position (the -CH₂- of the benzyl group), which can be favored under certain conditions. nih.gov The choice of base and reaction conditions can often be tuned to favor one site over the other.

Rearrangement Reactions Involving the Benzyloxy Moiety (e.g.,acs.orgresearchgate.net-anionic rearrangements)

Anionic rearrangements of benzylic ethers are a known class of reactions, with the acs.orgresearchgate.net-Wittig rearrangement being a classic example. While specific studies on acs.orgniscpr.res.in-anionic rearrangements of this compound are not extensively documented in publicly available literature, the reactivity can be inferred from related systems, such as 2-benzyloxypyridine. acs.orgresearchgate.netacs.orgnih.gov

The general mechanism for such a rearrangement involves the deprotonation of the benzylic carbon by a strong base, such as an organolithium reagent or lithium diisopropylamide (LDA), to form a carbanion. acs.org This is followed by a migration of the pyridyl group from the oxygen to the adjacent carbanionic center, proceeding through a pentacoordinate ate-complex. This process results in the formation of a pyridyl-substituted benzyl alcohol.

In the case of 2-benzyloxypyridine, treatment with LDA leads to a acs.orgresearchgate.net-anionic rearrangement, affording (phenyl)(pyridin-2-yl)methanol in high yield. acs.orgnih.gov This transformation is believed to proceed via a pyridine-directed metalation at the benzylic position, which then triggers an intramolecular nucleophilic aromatic substitution. acs.orgresearchgate.net Electron-donating groups on the benzene ring of the benzyloxy moiety generally facilitate this rearrangement, while electron-withdrawing groups can hinder it or lead to decomposition. acs.org

For this compound, a similar acs.orgnih.gov-rearrangement could be envisioned, which would lead to the formation of (3-bromo-2-methylpyridin-4-yl)(phenyl)methanol. However, the electronic effects of the bromo and methyl substituents on the pyridine ring would influence the feasibility and outcome of such a reaction.

Reactivity of the Methyl Group at C-2

The methyl group at the C-2 position of the pyridine ring is activated by the adjacent nitrogen atom, making its protons acidic and susceptible to a variety of chemical transformations.

Side-Chain Functionalization via Radical Pathways

Oxidation Reactions (e.g., to Carboxyl or Aldehyde functionalities)

The oxidation of the 2-methyl group on a pyridine ring to a carboxylic acid is a well-established transformation. wikipedia.orgnih.gov This is typically achieved using strong oxidizing agents. For instance, 2-picoline (2-methylpyridine) can be oxidized to picolinic acid (pyridine-2-carboxylic acid) using potassium permanganate (B83412) (KMnO₄). wikipedia.org Other methods, including electro-oxidation, have also been reported for this conversion. researchgate.net

The oxidation can also be controlled to yield the corresponding aldehyde, although this is often more challenging due to the potential for over-oxidation. Indirect methods, such as initial halogenation of the methyl group followed by hydrolysis, can be employed. A variety of modern oxidation methods for converting aldehydes to carboxylic acids are also well-documented, utilizing reagents like Oxone, pyridinium (B92312) chlorochromate (PCC) with a co-oxidant, or N-hydroxyphthalimide (NHPI) with oxygen. organic-chemistry.orgresearchgate.netchemistrysteps.com

Table 1: Examples of Oxidation Reactions of 2-Methylpyridines

Starting Material Reagent(s) Product Reference(s)
2-Methylpyridine (B31789) 1. KMnO₄, H₂O, heat Pyridine-2-carboxylic acid wikipedia.org
2-Methylpyridine Electro-oxidation (PbO₂ electrode) Pyridine-2-carboxylic acid researchgate.net
Aromatic Aldehydes Oxone, DMF Carboxylic Acids organic-chemistry.org

Condensation Reactions Involving the Methyl Group

The acidic protons of the 2-methyl group enable it to participate in condensation reactions with carbonyl compounds, particularly aldehydes. vaia.comchemicalbook.comwikipedia.org In the presence of a base, the methyl group can be deprotonated to form a nucleophilic carbanion. This anion can then attack the electrophilic carbon of an aldehyde, leading to an aldol-type condensation product. Subsequent dehydration often occurs to yield a styryl-type derivative. For example, 2-picoline reacts with formaldehyde (B43269) to produce 2-(2-hydroxyethyl)pyridine, which can be a precursor to 2-vinylpyridine. wikipedia.orgchemicalbook.com Reaction with benzaldehyde (B42025) under basic conditions would be expected to yield (E)-2-(2-styryl)pyridine derivatives. vaia.com

Table 2: Examples of Condensation Reactions of 2-Methylpyridine

Reactant 1 Reactant 2 Conditions Product Reference(s)
2-Methylpyridine Formaldehyde Heat 2-(β-hydroxyethyl) pyridine chemicalbook.com

Electrophilic and Nucleophilic Reactivity of the Pyridine Ring System

The pyridine ring is an electron-deficient aromatic system, which influences its susceptibility to electrophilic and nucleophilic attack. uoanbar.edu.iqmasterorganicchemistry.comnih.govlumenlearning.comyoutube.commasterorganicchemistry.comdalalinstitute.comyoutube.commasterorganicchemistry.comlibretexts.orgyoutube.com

Directed Electrophilic Aromatic Substitution Studies (if applicable)

Pyridine itself is generally resistant to electrophilic aromatic substitution due to the deactivating effect of the nitrogen atom, which can also be protonated under acidic reaction conditions, further deactivating the ring. uoanbar.edu.iqmasterorganicchemistry.com When substitution does occur, it is typically directed to the 3- and 5-positions.

In this compound, the directing effects of the substituents must be considered.

3-Benzyloxy group: This is an ortho-, para-directing and activating group. It would direct incoming electrophiles to the 2-, 4-, and 6-positions.

6-Bromo group: This is an ortho-, para-directing but deactivating group. It would direct to the 2- and 4-positions.

2-Methyl group: This is a weakly ortho-, para-directing and activating group. It would direct to the 3- and 5-positions.

Pyridine Nitrogen: Strongly deactivates the 2-, 4-, and 6-positions towards electrophiles.

The combination of these effects makes predicting the outcome of electrophilic aromatic substitution complex. The strong deactivation by the pyridine nitrogen, especially at the positions already occupied (2 and 6), suggests that any electrophilic attack would be difficult. The 4-position is activated by the benzyloxy and bromo groups (through resonance donation of lone pairs) but deactivated by the pyridine nitrogen. The 5-position is activated by the methyl group and less deactivated by the nitrogen. Therefore, substitution, if it were to occur, might be favored at the 4- or 5-position, but harsh reaction conditions would likely be required.

Conversely, the electron-deficient nature of the pyridine ring, enhanced by the electron-withdrawing bromo group, makes the molecule more susceptible to nucleophilic aromatic substitution (SNAr). nih.govyoutube.comdalalinstitute.comyoutube.commasterorganicchemistry.com The bromine atom at the 6-position, which is ortho to the deactivating nitrogen atom, is a prime site for displacement by a strong nucleophile.

Quaternization Reactions of the Pyridine Nitrogen

The pyridine nitrogen atom in this compound possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reactions with various electrophiles. This reactivity is most prominently demonstrated in quaternization reactions, which lead to the formation of positively charged pyridinium salts.

The primary method for the quaternization of pyridines is the Menschutkin reaction. researchgate.netrsc.org This reaction involves the direct alkylation of the pyridine nitrogen via an SN2 mechanism when treated with an organic halide. researchgate.net In the context of this compound, the nitrogen atom readily attacks the electrophilic carbon of an alkyl halide (such as methyl iodide or benzyl bromide), resulting in the formation of a new carbon-nitrogen bond and a corresponding N-alkyl or N-benzyl pyridinium halide salt.

The general scheme for this transformation is as follows:

Scheme 1: General Quaternization Reaction of this compound.

Reaction scheme showing the quaternization of the pyridine nitrogen.

The reaction is typically carried out by heating the pyridine derivative with the alkylating agent, either neat or in a suitable solvent like acetonitrile, acetone, or DMF. The resulting pyridinium salts are ionic compounds and often precipitate from the reaction mixture, facilitating their isolation. The rate and success of the reaction depend on the steric hindrance around the nitrogen atom and the reactivity of the alkylating agent. While the 2-methyl group introduces some steric hindrance, the nitrogen atom remains sufficiently accessible for quaternization.

Below is a table illustrating potential quaternization reactions with various alkylating agents.

Alkylating Agent (R-X)Product NameExpected Counter-ion (X⁻)
Methyl iodide (CH₃I)3-(Benzyloxy)-6-bromo-1,2-dimethylpyridinium iodideIodide (I⁻)
Ethyl bromide (CH₃CH₂Br)3-(Benzyloxy)-6-bromo-1-ethyl-2-methylpyridinium bromideBromide (Br⁻)
Benzyl bromide (BnBr)1-Benzyl-3-(benzyloxy)-6-bromo-2-methylpyridinium bromideBromide (Br⁻)
Allyl chloride (CH₂=CHCH₂Cl)1-Allyl-3-(benzyloxy)-6-bromo-2-methylpyridinium chlorideChloride (Cl⁻)

Chemo- and Regioselectivity in Multi-Functionalized Transformations

The compound this compound is a multi-functionalized scaffold, featuring several distinct reactive sites: the nucleophilic pyridine nitrogen, the carbon-bromine bond amenable to cross-coupling, the benzyloxy ether linkage, and the methyl group. This structural complexity makes chemo- and regioselectivity critical considerations in its synthetic transformations. By carefully selecting reagents and conditions, chemists can target a specific site while leaving the others intact.

Key Reactive Sites and Selective Transformations:

Pyridine Nitrogen (N-1): As discussed in section 3.4.2, the nitrogen is the most nucleophilic center and is selectively targeted by alkylating agents in Menschutkin reactions. This site's reactivity is generally independent of the C-Br bond under these conditions.

Carbon-Bromine Bond (C-6): The bromine atom on the pyridine ring is a versatile handle for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions. Research on analogous structures, such as 5-bromo-2-methylpyridin-3-amine, has shown that the C-Br bond can be selectively functionalized using Suzuki cross-coupling reactions. mdpi.com This transformation is highly chemoselective; the reaction proceeds at the C-Br bond without affecting other functional groups like the benzyloxy ether or the pyridine nitrogen. This selectivity is achieved because the mechanism involves oxidative addition of the palladium catalyst to the C-Br bond, a process that does not compete with N-alkylation under these conditions.

Benzyloxy Ether Group (C-3): The benzyloxy group serves as a protecting group for the hydroxyl functionality. It is stable to a wide range of conditions, including those used for many cross-coupling reactions. However, it can be selectively cleaved when desired through catalytic hydrogenolysis (e.g., using H₂ gas with a Pd/C catalyst) or by treatment with strong acids. This allows for a late-stage deprotection to unmask the 3-hydroxy group after other modifications have been made to the molecule.

Methyl Group (C-2): The protons of the methyl group attached to the pyridine ring are weakly acidic and can be functionalized, although this typically requires strong bases (e.g., organolithium reagents or lithium diisopropylamide) to generate a carbanion for subsequent reaction with an electrophile. rsc.org This pathway offers another level of regioselectivity, allowing for modification at the methyl position under conditions that would not affect the other functional groups.

The strategic manipulation of these sites is summarized in the table below.

Reactive SiteType of TransformationTypical Reagents & ConditionsSelective OutcomeReference
Pyridine NitrogenN-Quaternization (Menschutkin Reaction)Alkyl Halides (e.g., CH₃I, BnBr), heatForms N-alkyl pyridinium salt, leaving other groups intact. researchgate.netrsc.org
C-Br BondSuzuki Cross-CouplingArylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₃PO₄)Forms a new C-C bond at C-6, preserving the benzyloxy and other groups. mdpi.com
C-Br BondBuchwald-Hartwig AminationAmine, Pd catalyst, baseForms a new C-N bond at C-6.
Benzyloxy GroupDeprotection (Ether Cleavage)H₂, Pd/C catalystSelectively cleaves the benzyl ether to yield the 3-hydroxy derivative.
Methyl GroupC-H FunctionalizationStrong base (e.g., n-BuLi), then an electrophile (e.g., R-X)Functionalizes the methyl group via a carbanion intermediate. rsc.org

This controlled, site-specific reactivity makes this compound a valuable and versatile building block in medicinal chemistry and materials science, allowing for the systematic construction of complex molecular architectures.

Applications of 3 Benzyloxy 6 Bromo 2 Methylpyridine As a Key Synthetic Building Block

Construction of Diverse Complex Heterocyclic Systems

The strategic placement of reactive sites on the 3-(benzyloxy)-6-bromo-2-methylpyridine core allows for its utilization in the synthesis of a range of complex heterocyclic architectures. These include polycyclic aromatic nitrogen heterocycles, fused pyridine (B92270) rings, and intricate spiro and bridged systems.

While direct applications of this compound in the synthesis of polycyclic aromatic nitrogen heterocycles are not extensively documented in readily available literature, its structural motifs are present in related complex structures. For instance, the quinoline ring system, a prominent polycyclic aromatic nitrogen heterocycle, can be synthesized through various methods. One such approach involves the conversion of a precursor like 3-benzyl-6-bromo-2-chloroquinoline to 3-benzyl-6-bromo-2-methoxyquinoline by reaction with sodium methoxide in methanol (B129727). Further synthetic manipulations on such scaffolds can lead to more complex polycyclic systems. The bromo- and benzyloxy- functionalities on the pyridine ring of this compound offer potential handles for annulation reactions to construct additional rings, although specific examples are not prevalent in the reviewed literature.

Annulation reactions are powerful tools for the construction of fused ring systems. The Robinson annulation, a classic method for forming six-membered rings, involves a Michael addition followed by an intramolecular aldol condensation. While the direct application of this compound in a Robinson annulation to form a fused pyridine ring is not explicitly detailed, the principles of this reaction can be applied to appropriately functionalized derivatives. For example, transformation of the methyl group or introduction of a suitable Michael acceptor at the 5-position could potentially set the stage for an intramolecular cyclization to build a new ring onto the pyridine core. Programmed heterocycle synthesis using precursors like halomucononitriles can lead to the formation of imidazo[1,2-a]pyridines and 7-alkyl azaindoles, demonstrating modern approaches to fused pyridine systems.

The synthesis of spiro and bridged ring systems often involves intramolecular cyclization or rearrangement reactions. While the direct incorporation of this compound into such complex three-dimensional structures is not a widely reported application, its functional groups could be leveraged for this purpose. For instance, the bromine atom allows for the introduction of side chains via cross-coupling reactions. These side chains, if appropriately designed with reactive functional groups, could then participate in intramolecular cyclizations to form spiro or bridged architectures. General strategies for the synthesis of such systems often rely on tandem reactions or catalytic processes that can construct multiple rings in a single operation.

Development of Complex Polyfunctionalized Organic Scaffolds

Beyond the construction of complex ring systems, this compound serves as a valuable starting point for the development of highly functionalized organic molecules through iterative and enantioselective synthetic strategies.

Iterative cross-coupling reactions are a powerful strategy for the controlled, step-wise assembly of complex molecules from simpler building blocks. The bromine atom on the this compound ring is well-suited for participating in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 6-position.

An iterative approach could involve a sequence of a Suzuki-Miyaura coupling to introduce a new building block, followed by deprotection of the benzyloxy group to reveal a hydroxyl functionality. This hydroxyl group could then be converted into a triflate or another reactive group, setting the stage for a second cross-coupling reaction. This step-wise functionalization allows for the precise and controlled construction of complex, poly-substituted pyridine derivatives.

Table 1: Potential Iterative Functionalization of this compound

StepReactionReagents and ConditionsResulting Functional Group
1Suzuki-Miyaura CouplingArylboronic acid, Pd catalyst, baseAryl group at C6
2DeprotectionH₂, Pd/C or other debenzylation methodsHydroxyl group at C3
3Activation of HydroxylTriflic anhydride, pyridineTriflate group at C3
4Second Cross-CouplingOrganostannane or boronic acid, Pd catalystNew substituent at C3

The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. While this compound itself is achiral, it can be used as a precursor for the synthesis of chiral derivatives. Enantioselective methods can be employed to introduce chirality into molecules derived from this starting material.

For instance, an asymmetric cross-coupling reaction at the 6-position could be envisioned using a chiral palladium catalyst. Alternatively, the methyl group at the 2-position could be functionalized to introduce a prochiral center, which could then be subjected to an enantioselective reduction or addition reaction. Another approach would be to introduce a substituent via a cross-coupling reaction that itself contains a chiral center, or that can be resolved into its enantiomers. Although specific examples of enantioselective reactions starting directly from this compound are not prominent in the literature, the principles of asymmetric synthesis are broadly applicable to its derivatives.

Precursors for Advanced Material Scaffolds in Academic Research

The unique structural features of this compound, namely the presence of a reactive bromine atom and a protected hydroxyl group on a pyridine core, make it a valuable precursor in the synthesis of complex molecular architectures for materials science.

While direct polymerization of this compound is not prominently documented, its derivatives serve as crucial monomers in the synthesis of π-conjugated polymers. These polymers are of significant interest due to their electronic and photophysical properties. The general strategy involves the transformation of the bromopyridine moiety into a polymerizable unit. For instance, through cross-coupling reactions, the bromine atom can be replaced with various organic groups to introduce desired functionalities and extend the conjugation of the resulting polymer.

The synthesis of pyridine-containing π-conjugated polymers often utilizes brominated pyridine precursors in transition metal-catalyzed polymerization reactions, such as Suzuki or Stille coupling. These methods allow for the controlled assembly of monomers into well-defined polymeric structures. The benzyloxy group in this compound can be retained to modulate solubility and processing characteristics of the final polymer or can be deprotected to the corresponding pyridinol to fine-tune the electronic properties of the material.

Table 1: General Approaches for Monomer Synthesis from Bromopyridine Precursors

Polymerization MethodPrecursor ModificationResulting Monomer Type
Suzuki CouplingConversion of bromide to boronic acid or esterArylboronic acid/ester
Stille CouplingStannylation of the bromideOrganostannane
Sonogashira CouplingDirect coupling with a terminal alkyneEthynylpyridine

The pyridine nucleus is a fundamental component in the design of ligands for catalysis due to its ability to coordinate with a wide range of metal centers. The functional handles present in this compound provide a platform for the synthesis of more complex ligand scaffolds. The bromine atom can be readily displaced through nucleophilic substitution or cross-coupling reactions to introduce other coordinating groups, leading to the formation of bidentate or polydentate ligands.

For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig amination reactions, can be employed to link the pyridine core to other heterocyclic or aromatic systems, thereby creating ligands with tailored steric and electronic properties. The benzyloxy group can influence the ligand's solubility and, upon deprotection, the resulting hydroxyl group can participate in metal coordination or act as a proton-responsive site. While specific ligands derived directly from this compound are not extensively reported, the synthetic strategies are well-established for analogous bromopyridine derivatives.

Contributions to Methodological Advancements in Organic Synthesis

The reactivity of the carbon-bromine bond in this compound makes it a suitable substrate for exploring and optimizing new synthetic methods, particularly in the realm of cross-coupling chemistry.

The development of new catalytic systems and reaction conditions often relies on the use of well-defined substrates to evaluate the efficiency and scope of the transformation. Halogenated pyridines, such as this compound, serve as important test substrates due to the unique electronic properties of the pyridine ring and the potential for catalyst inhibition by the nitrogen lone pair.

Researchers investigating novel C-H activation, C-N, C-O, and C-C bond-forming reactions can utilize this compound to assess the tolerance of their catalytic systems to the pyridine moiety and the benzyloxy protecting group. The outcomes of such reactions provide valuable insights into the mechanism and applicability of the newly developed synthetic methods.

In the vast field of palladium-catalyzed cross-coupling reactions, there is a continuous effort to develop more efficient and versatile catalysts. Substituted bromopyridines are frequently used as benchmark substrates to compare the performance of different catalyst systems. The Suzuki-Miyaura coupling, for example, is a widely used reaction for the formation of biaryl compounds, and the efficiency of a new catalyst is often tested with a range of substrates, including electron-rich, electron-poor, and sterically hindered haloarenes and haloheteroarenes.

While no specific studies were identified that exclusively use this compound for benchmarking purposes, its structural features are representative of a class of challenging substrates. The successful coupling of this compound would demonstrate the robustness and broad applicability of a given cross-coupling methodology.

Table 2: Common Cross-Coupling Reactions Utilizing Bromopyridine Substrates

Reaction NameCoupling PartnerBond FormedTypical Catalyst
Suzuki-MiyauraOrganoboron reagentC-CPalladium
Buchwald-HartwigAmineC-NPalladium
SonogashiraTerminal alkyneC-CPalladium/Copper
HeckAlkeneC-CPalladium
StilleOrganostannaneC-CPalladium
KumadaGrignard reagentC-CPalladium/Nickel

To provide a detailed and authoritative article, specific research that includes the synthesis, spectroscopic characterization (with assigned NMR and mass spectrometry data), and mechanistic studies of this compound is essential. Without access to such primary research, it is not possible to construct the requested content with the required level of detail and scientific accuracy, including data tables and in-depth discussions of experimental findings.

Therefore, this article cannot be generated at this time due to the lack of specific scientific literature on this compound.

Spectroscopic Characterization, Mechanistic Elucidation, and Computational Studies of 3 Benzyloxy 6 Bromo 2 Methylpyridine and Its Derivatives

Mechanistic Investigations of Transformations Involving 3-(Benzyloxy)-6-bromo-2-methylpyridine

Deuterium (B1214612) Labeling Experiments for Pathway Elucidation

Deuterium labeling is a powerful experimental technique used to trace the fate of specific hydrogen atoms during a chemical reaction, thereby providing invaluable insight into reaction mechanisms. By selectively replacing a proton (¹H) with its heavier isotope, deuterium (²H), at a specific position in a reactant molecule like this compound, chemists can follow the label's position in the products and intermediates. This process helps to distinguish between proposed mechanistic pathways.

The core principle behind this method lies in the kinetic isotope effect (KIE), where the difference in mass between hydrogen and deuterium leads to a difference in the vibrational frequency of the corresponding chemical bond. A C-D bond has a lower zero-point energy than a C-H bond, and thus requires more energy to break. If the cleavage of this specific C-H bond is part of the rate-determining step of a reaction, substituting it with a C-D bond will cause a noticeable decrease in the reaction rate.

In the context of reactions involving this compound, deuterium labeling could be employed to:

Elucidate Electrophilic Aromatic Substitution Mechanisms: To determine if a C-H bond on the pyridine (B92270) ring is broken during the rate-limiting step of a substitution reaction.

Investigate Metal-Catalyzed Cross-Coupling Reactions: To understand the mechanism of C-H activation or other steps where a proton transfer might be involved.

Trace Rearrangement Reactions: To follow the movement of specific groups or atoms within the molecule during a structural rearrangement.

For example, to investigate a hypothetical deprotonation mechanism at the methyl group (position 2), one could synthesize a deuterated analog, 3-(benzyloxy)-6-bromo-2-(trideuteriomethyl)pyridine. If a subsequent reaction proceeds slower with the deuterated compound compared to the non-deuterated one, it would provide strong evidence that the C-H bond of the methyl group is broken in the rate-determining step.

Theoretical and Computational Chemistry Approaches

Computational chemistry provides theoretical insights that complement experimental findings, allowing for the study of transient species like transition states and the prediction of molecular properties before a compound is ever synthesized. nih.gov For pyridine derivatives, these methods are essential for understanding reactivity and guiding synthetic efforts. ias.ac.in

Density Functional Theory (DFT) is a robust quantum chemical method used to investigate the electronic structure and properties of molecules. researchgate.net It is widely applied to pyridine derivatives to understand their reactivity. ias.ac.inresearchgate.net By calculating the electron density, DFT can determine the optimized molecular geometry and predict a variety of chemical properties. researchgate.net

Key parameters derived from DFT calculations that help in understanding the reactivity of this compound include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. globalresearchonline.netresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on a molecule. It helps to identify electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack).

Global Reactivity Descriptors: Quantities like chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω) can be calculated from the HOMO and LUMO energies. ias.ac.inscribd.com These descriptors provide a quantitative measure of a molecule's stability and reactivity. For instance, a molecule with a lower chemical hardness is generally more reactive. researchgate.net

DFT calculations on this compound would likely reveal a high electron density on the nitrogen atom and the oxygen of the benzyloxy group, indicating these as potential sites for protonation or coordination. The bromine atom at position 6 and the electron-deficient character of the pyridine ring would be identified as electrophilic sites.

Table 1: Representative Global Reactivity Descriptors Calculated via DFT

ParameterSymbolFormulaTypical Value (eV)Interpretation for Reactivity
HOMO EnergyEHOMO--6.5Indicates electron-donating ability
LUMO EnergyELUMO--1.2Indicates electron-accepting ability
Energy GapΔEELUMO - EHOMO5.3High value suggests high kinetic stability
Chemical Hardnessη(ELUMO - EHOMO) / 22.65Measures resistance to change in electron distribution
Chemical Potentialμ(EHOMO + ELUMO) / 2-3.85Measures the tendency of electrons to escape
Electrophilicity Indexωμ² / (2η)2.80Quantifies the electrophilic nature of the molecule

Note: The values presented are illustrative for a molecule of this type and are derived from general principles of DFT analysis on substituted pyridines.

While DFT calculations typically focus on a static, minimum-energy structure, molecules are dynamic entities that vibrate and rotate at room temperature. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This approach allows for the exploration of the conformational landscape of flexible molecules like this compound.

The benzyloxy group, connected to the pyridine ring via a C-O single bond, has significant rotational freedom. The conformation of this group can influence the molecule's reactivity by:

Steric Hindrance: Shielding nearby reactive sites on the pyridine ring, thereby hindering the approach of a reactant.

Solvent Accessibility: Altering how solvent molecules can arrange around and interact with the pyridine core, which can affect reaction rates in solution.

Intramolecular Interactions: Allowing for potential non-covalent interactions between the benzyl (B1604629) ring and the pyridine ring system, which could stabilize certain conformations over others.

MD simulations can generate a statistical ensemble of all accessible conformations and their relative energies, providing a dynamic picture of the molecule's structure. This information is critical for understanding how the molecule's shape influences its interaction with other reagents or catalysts in a complex reaction environment.

Chemical reactions proceed from reactants to products through a high-energy intermediate state known as the transition state. fiveable.me Transition state theory (TST) is a fundamental concept in chemical kinetics that explains reaction rates based on the properties of this activated complex. wikipedia.orgpressbooks.pub Computationally, locating the transition state structure on a potential energy surface and calculating its energy is key to understanding a reaction mechanism. libretexts.org

For a given reaction of this compound, DFT calculations can be used to model the entire reaction pathway. This involves:

Optimizing Geometries: Calculating the minimum-energy structures of the reactants, products, and any intermediates.

Locating the Transition State (TS): Searching for the saddle point on the potential energy surface that connects reactants and products. This is a high-energy structure that is a maximum along the reaction coordinate but a minimum in all other degrees of freedom. libretexts.org

Calculating Activation Energy (Ea): The energy difference between the transition state and the reactants determines the activation barrier for the reaction. pressbooks.pub A lower activation energy corresponds to a faster reaction rate.

By comparing the calculated activation energies for different proposed mechanisms, researchers can determine the most energetically favorable pathway. nih.gov For example, in a Suzuki coupling reaction at the bromine-substituted C6 position, transition state calculations could elucidate the energetics of the oxidative addition, transmetalation, and reductive elimination steps, providing a detailed mechanistic picture that is difficult to obtain experimentally.

Computational methods can predict various spectroscopic properties, which serve as a powerful tool for verifying experimentally synthesized structures. nih.gov Time-Dependent Density Functional Theory (TD-DFT) is a common method used to calculate electronic excitation energies, which correspond to the absorption bands observed in UV-Visible spectroscopy. tandfonline.com

For this compound, computational spectroscopy can provide:

¹H and ¹³C NMR Chemical Shifts: By calculating the magnetic shielding around each nucleus, it is possible to predict NMR chemical shifts. Comparing these predicted shifts with experimental data can confirm the regiochemistry of substituents on the pyridine ring.

UV-Visible Spectra: TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and the intensity of electronic transitions (oscillator strength). This is useful for confirming the electronic structure and conjugation within the molecule. tandfonline.com

Vibrational Frequencies: DFT can calculate the vibrational modes of the molecule, which correspond to the peaks in an Infrared (IR) or Raman spectrum. This can help identify the presence of specific functional groups.

Table 2: Predicted vs. Experimental Spectroscopic Data (Hypothetical)

Spectroscopic DataPredicted Value (Computational)Experimental Value (Hypothetical)
¹H NMR (δ, ppm)
H (ring)7.357.40
H (ring)7.887.95
CH₂ (benzyl)5.255.30
CH₃ (methyl)2.452.50
¹³C NMR (δ, ppm)
C-Br (C6)142.1141.8
C-O (C3)155.4155.9
UV-Vis (λmax, nm) 275278

Note: This table illustrates how computationally predicted data would be compared against experimental results to confirm the structure of the target compound.

This synergy between computational prediction and experimental measurement provides a high degree of confidence in structural assignments and a deep understanding of the molecule's intrinsic properties.

Emerging Research Trajectories and Future Prospects for 3 Benzyloxy 6 Bromo 2 Methylpyridine

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and derivatization of pyridine-containing molecules can benefit significantly from the adoption of flow chemistry and automated synthesis technologies. While specific studies on the flow synthesis of 3-(benzyloxy)-6-bromo-2-methylpyridine are not yet prevalent, the broader field of pyridine (B92270) synthesis is moving towards these more efficient and scalable methods. nih.gov Flow reactors offer enhanced control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields, improved safety profiles for exothermic reactions, and the potential for rapid library generation.

Future research could focus on developing a continuous-flow process for the synthesis of this compound itself. Subsequently, this platform could be expanded to include in-line derivatization steps, such as cross-coupling reactions at the bromine position or modifications of the benzyloxy group. The integration of real-time reaction monitoring and automated optimization algorithms would further accelerate the discovery of novel derivatives with desirable properties.

Table 1: Potential Advantages of Flow Chemistry for the Synthesis and Derivatization of this compound

FeatureBenefit in the Context of this compound
Precise Temperature Control Minimizes side reactions and decomposition, especially important for thermally sensitive functional groups.
Enhanced Mixing Ensures homogeneity in multiphasic reactions, such as certain cross-coupling reactions.
Rapid Reaction Screening Allows for the quick optimization of reaction conditions for derivatization.
Scalability Facilitates the production of larger quantities of the compound or its derivatives for further studies.
Safety Reduces the risks associated with handling hazardous reagents and intermediates in large volumes.

Exploration of Chemoenzymatic and Biocatalytic Transformations

The fields of chemoenzymatic synthesis and biocatalysis offer powerful tools for the selective and sustainable synthesis of complex molecules. nih.gov While direct enzymatic transformations of this compound have not been extensively reported, the broader application of enzymes in pyridine chemistry suggests significant potential. nih.gov For instance, enzymes could be employed for the stereoselective oxidation of the methyl group or for the regioselective modification of the pyridine ring.

Development of Novel Catalytic Systems for Its Derivatization

The derivatization of the this compound scaffold is heavily reliant on the development of novel and efficient catalytic systems. The presence of both a bromine atom and multiple C-H bonds on the pyridine ring provides a rich platform for a variety of catalytic transformations.

Cross-Coupling Reactions: The bromine atom at the 6-position is a prime handle for palladium-, nickel-, or copper-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. Future work could focus on developing catalysts that are tolerant of the benzyloxy group and can operate under milder conditions.

C-H Functionalization: Direct C-H functionalization represents a powerful and atom-economical approach to introduce new functional groups. Research into regioselective C-H activation at the C-4 or C-5 positions of the pyridine ring, or even at the methyl group, could open up new avenues for derivatization that are not accessible through traditional methods.

Dearomatization Reactions: Catalytic dearomatization of the pyridine ring could lead to the synthesis of sp³-rich, three-dimensional scaffolds, which are of increasing interest in drug discovery for their improved physicochemical properties. mdpi.com

Table 2: Potential Catalytic Derivatizations of this compound

Reaction TypeTarget PositionPotential Reagents/CatalystsResulting Functional Group
Suzuki Coupling C-6Aryl/heteroaryl boronic acids, Pd catalystAryl/heteroaryl
Sonogashira Coupling C-6Terminal alkynes, Pd/Cu catalystAlkynyl
Buchwald-Hartwig Amination C-6Amines, Pd catalystAmino
C-H Arylation C-4 / C-5Aryl halides, Pd or Rh catalystAryl
C-H Borylation C-4 / C-5Boron reagents, Ir catalystBoryl

Application in Divergent Synthesis Strategies for Chemical Libraries

The structural features of this compound make it an ideal starting point for divergent synthesis strategies aimed at the creation of diverse chemical libraries. nih.gov In a divergent approach, a common intermediate is used to generate a wide range of structurally distinct molecules through different reaction pathways.

Starting from this compound, one could envision a strategy where the bromine atom is first converted to a variety of functional groups through cross-coupling reactions. Subsequently, the benzyloxy group could be deprotected to reveal a hydroxyl group, which can then be further functionalized. Additionally, the methyl group could be modified, and the pyridine nitrogen can be quaternized or oxidized. This multi-directional approach would allow for the rapid generation of a large and diverse collection of novel compounds for high-throughput screening in drug discovery and materials science.

Unexplored Reactivity Patterns and Synthetic Opportunities

Beyond the more established transformations, there are several unexplored reactivity patterns and synthetic opportunities associated with this compound.

Radical Reactions: The bromine atom could be utilized in radical-mediated reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

Photoredox Catalysis: The application of photoredox catalysis could enable novel transformations that are not accessible through traditional thermal methods, such as the direct C-H functionalization under mild conditions.

Cycloaddition Reactions: While the pyridine ring is generally unreactive in cycloaddition reactions, derivatization to a pyridinium (B92312) salt could activate it towards [4+2] or [3+2] cycloadditions, leading to the formation of complex polycyclic structures.

Ring-Rearrangement Reactions: Under specific conditions, substituted pyridines can undergo ring-rearrangement or ring-opening reactions, providing access to different heterocyclic systems.

The exploration of these less conventional reaction pathways could lead to the discovery of novel molecular scaffolds with unique biological activities or material properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(Benzyloxy)-6-bromo-2-methylpyridine, and how do reaction conditions influence regioselectivity?

  • Methodological Answer :

  • Nucleophilic substitution : React 6-bromo-2-methylpyridin-3-ol with benzyl bromide in the presence of a base (e.g., K₂CO₃) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in DMF at 60–80°C for 12–24 hours. This method is effective for introducing the benzyloxy group while retaining the bromo substituent .
  • Regioselectivity : Steric hindrance from the 2-methyl group directs substitution to the 3-position. Confirm purity via HPLC and monitor intermediates using TLC (hexane:ethyl acetate = 3:1) .
  • Table 1 : Key reaction parameters:
ParameterOptimal ValueImpact on Yield
Temperature70°CMaximizes SN2 efficiency
SolventDMFEnhances solubility of aromatic intermediates
Reaction Time18 hoursBalances conversion vs. side reactions

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

  • Methodological Answer :

  • NMR Analysis : Use 1H^1H NMR (CDCl₃) to identify key signals: benzyloxy protons (δ 5.15–5.25 ppm, singlet), methyl group (δ 2.50 ppm, singlet), and pyridine ring protons (δ 7.30–8.10 ppm). 13C^{13}C NMR will confirm quaternary carbons (e.g., C-Br at ~115 ppm) .
  • Mass Spectrometry : ESI-MS (positive mode) should show [M+H]⁺ at m/z 292.07 (calculated for C₁₃H₁₂BrNO⁺). Deviations >0.5 Da suggest impurities .
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals in chloroform/hexane and refine using SHELXL .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions due to potential respiratory irritation .
  • Spill Management : Neutralize spills with activated carbon and dispose as halogenated waste. Avoid water to prevent hydrolysis .

Advanced Research Questions

Q. How does the bromo substituent in this compound influence its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer :

  • Catalytic Systems : Use Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in THF/water (3:1) at 80°C. The bromo group reacts preferentially over the benzyloxy group due to higher electrophilicity .
  • Competitive Analysis : Compare with 3-bromo-2-methylpyridine (no benzyloxy group) to assess electronic effects. The benzyloxy group mildly deactivates the ring, reducing coupling efficiency by ~15% .

Q. What strategies mitigate competing side reactions (e.g., debenzylation) during functionalization of this compound?

  • Methodological Answer :

  • Protecting Groups : Replace benzyloxy with a more stable group (e.g., SEM [2-(trimethylsilyl)ethoxymethyl]) for harsh conditions.
  • Catalyst Screening : Avoid acidic conditions (e.g., H₂/Pd-C) to prevent debenzylation. Use hydrogenolysis alternatives like TFA/Et₃SiH at 0°C .

Q. How can computational modeling (DFT) predict the electronic and steric effects of substituents on this compound’s reactivity?

  • Methodological Answer :

  • Software : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set. Calculate Fukui indices to identify nucleophilic/electrophilic sites.
  • Steric Maps : Generate steric maps via MOE to visualize hindrance from the 2-methyl group, which directs reactivity to the 5-position in electrophilic substitutions .

Key Research Gaps and Contradictions

  • Stereoelectronic Effects : Evidence from suggests benzyloxy groups reduce coupling efficiency, but reports similar yields for bromopyridines with/without electron-donating groups. Reconcile via mechanistic studies (e.g., Hammett plots).
  • Crystallographic Data : Limited X-ray data for the compound (only analogues in ). Prioritize single-crystal analysis to resolve ambiguities in substituent orientation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.